Promestriene
Overview
Description
Promestriene is a synthetic estrogen, also known as estradiol 3-propyl 17β-methyl diether. It is primarily used in topical formulations for the treatment of vaginal atrophy in women. This compound was first introduced in France in 1974 and has since been marketed in 34 countries worldwide . This compound is minimally absorbed and appears to have negligible systemic estrogenic effects .
Mechanism of Action
Target of Action
Promestriene is a synthetic estrogen analog . Its primary targets are estrogen receptors, which play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
This compound interacts with its targets, the estrogen receptors, by binding to them and activating them . This activation leads to a series of changes in gene expression, which can have various effects depending on the specific tissues involved .
Biochemical Pathways
The activation of estrogen receptors by this compound affects several biochemical pathways. These include pathways involved in cell proliferation and differentiation, as well as in the regulation of the menstrual cycle . The downstream effects of these changes can vary widely, depending on the specific tissues and cells involved.
Pharmacokinetics
This compound is applied topically and is minimally absorbed . This means that it has a negligible systemic estrogenic effect
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific tissues and cells involved. In general, however, this compound can help to alleviate symptoms of vaginal atrophy and speed up wound healing following vulvovaginal surgery or trauma . It has also been shown to be effective in reversing atrophic changes caused by estrogen deficiency in women undergoing natural or surgically induced menopause .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the vaginal environment can affect the absorption and effectiveness of topically applied this compound . Additionally, the presence of certain excipients in the formulation can enhance the stability and bioavailability of this compound .
Biochemical Analysis
Biochemical Properties
Promestriene interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been shown to be compatible with commonly used excipients in solid pharmaceutical formulations, such as methyl 2-hydroxyethyl cellulose, methyl cellulose, starch, mannitol, magnesium stearate, magnesium citrate, Talc, colloidal SiO2, and polyvinylpyrrolidone K-30 .
Cellular Effects
This compound influences cell function by improving symptoms of vaginal atrophy and urogenital disorders caused by estrogen deprivation . It has been shown to be effective in reversing atrophic changes caused by estrogen deficiency in women undergoing natural or surgically induced menopause .
Molecular Mechanism
As a synthetic estrogen analog, it likely exerts its effects through binding interactions with estrogen receptors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown to be compatible with various pharmaceutical excipients, suggesting stability in these formulations .
Preparation Methods
Promestriene is synthesized through a series of chemical reactions involving estradiol. The synthetic route typically involves the etherification of estradiol at the 3 and 17β positions with propyl and methyl groups, respectively . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the etherification process. Industrial production methods focus on optimizing yield and purity while ensuring the safety and efficiency of the process .
Chemical Reactions Analysis
Promestriene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Promestriene has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of synthetic estrogens.
Biology: this compound is used to investigate the effects of estrogens on cellular processes and gene expression.
Comparison with Similar Compounds
Promestriene is unique compared to other synthetic estrogens due to its minimal systemic absorption and localized effect. Similar compounds include:
Estradiol: A natural estrogen used in various hormone replacement therapies.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Properties
CAS No. |
39219-28-8 |
---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21?,22+/m1/s1 |
InChI Key |
IUWKNLFTJBHTSD-QIKJAYGVSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4OC)C |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |
39219-28-8 | |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(17β)-17-Methoxy-3-propoxyestra-1,3,5(10)-triene; 3-Propoxy-17β-methoxyestra-_x000B_1,3,5(10)-triene; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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